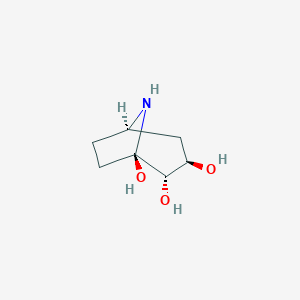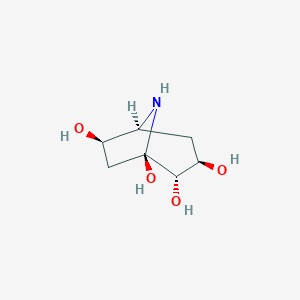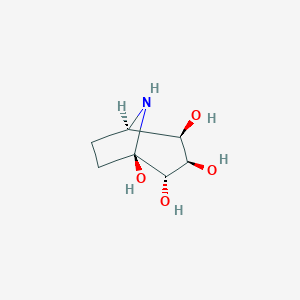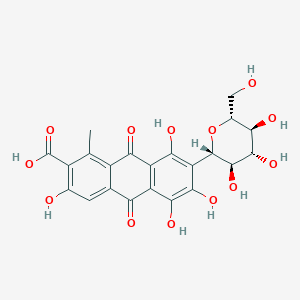
卡哈林
描述
科学研究应用
卡哈拉辛在科学研究中有着广泛的应用:
作用机制
生化分析
Biochemical Properties
Catharanthine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins during its biosynthesis and conversion into other alkaloids. One of the key enzymes involved is strictosidine synthase, which catalyzes the formation of strictosidine from tryptamine and secologanin. This reaction is a pivotal step in the biosynthesis of monoterpenoid indole alkaloids. Catharanthine also interacts with peroxidase enzymes, which facilitate its conversion into vinblastine and vincristine. These interactions highlight the importance of catharanthine in the metabolic pathways of Catharanthus roseus .
Cellular Effects
Catharanthine exerts various effects on different cell types and cellular processes. In plant cells, it influences the production of other alkaloids by modulating gene expression and enzyme activity. For instance, catharanthine has been shown to upregulate the expression of genes involved in the biosynthesis of terpenoid indole alkaloids, such as strictosidine synthase and tabersonine 16-hydroxylase. This modulation of gene expression impacts cell signaling pathways and cellular metabolism, leading to increased production of valuable alkaloids .
Molecular Mechanism
The molecular mechanism of catharanthine involves its interaction with specific biomolecules and enzymes. Catharanthine binds to strictosidine synthase, facilitating the formation of strictosidine, a key intermediate in alkaloid biosynthesis. Additionally, catharanthine interacts with peroxidase enzymes, which catalyze its conversion into vinblastine and vincristine. These binding interactions and enzyme-mediated reactions are critical for the biosynthesis and accumulation of therapeutic alkaloids in Catharanthus roseus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of catharanthine can change over time. Studies have shown that the stability and degradation of catharanthine can influence its long-term effects on cellular function. For example, catharanthine’s stability can be affected by environmental factors such as light and temperature, leading to variations in its concentration and efficacy. Long-term studies have also indicated that catharanthine can have sustained effects on gene expression and enzyme activity, contributing to the continuous production of alkaloids in Catharanthus roseus .
Dosage Effects in Animal Models
The effects of catharanthine vary with different dosages in animal models. At lower doses, catharanthine has been observed to enhance the production of therapeutic alkaloids without causing significant toxicity. At higher doses, catharanthine can exhibit toxic effects, including adverse impacts on cellular function and metabolism. These threshold effects highlight the importance of optimizing catharanthine dosage to maximize its therapeutic potential while minimizing toxicity .
Metabolic Pathways
Catharanthine is involved in several metabolic pathways, including the biosynthesis of monoterpenoid indole alkaloids. It interacts with enzymes such as strictosidine synthase and peroxidase, which catalyze key reactions in these pathways. Catharanthine’s involvement in these metabolic pathways influences the flux of metabolites and the overall production of therapeutic alkaloids in Catharanthus roseus .
Transport and Distribution
Within cells and tissues, catharanthine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of catharanthine to different cellular compartments, where it can interact with enzymes and other biomolecules. The localization and accumulation of catharanthine within cells are essential for its role in alkaloid biosynthesis and its therapeutic effects .
Subcellular Localization
Catharanthine’s subcellular localization is crucial for its activity and function. It is directed to specific compartments within the cell, such as the vacuole and the endoplasmic reticulum, where it undergoes enzymatic reactions and contributes to alkaloid biosynthesis. Post-translational modifications and targeting signals play a role in directing catharanthine to these compartments, ensuring its proper function and efficacy .
准备方法
合成路线和反应条件: 卡哈拉辛可以通过多种合成路线合成。 一种方法涉及卡哈拉辛与长春新碱的仿生偶联,形成长春碱 . 据报道,从天然存在的卡哈拉辛开始,也合成了氟化卡哈拉辛类似物 .
工业生产方法: 卡哈拉辛的工业生产通常涉及从长春花中提取。种植这种植物,并使用溶剂提取生物碱。 运输工程等先进技术已被用于促进长春花毛状根中卡哈拉辛的生产 .
化学反应分析
反应类型: 卡哈拉辛会发生多种化学反应,包括氧化、还原和取代。 已知它能抑制磷酸二酯酶活性并提高细胞内环状腺苷单磷酸水平 .
常见试剂和条件: 卡哈拉辛通常溶解在二甲基亚砜等偶极非质子溶剂中进行反应 . 它与各种试剂相互作用,包括那些用于合成长春碱的试剂。
主要形成的产物: 卡哈拉辛与长春新碱反应形成的主要产物是长春碱,一种强效抗癌药物 .
相似化合物的比较
卡哈拉辛在长春花生物碱中是独特的,因为它具有特定的分子结构和生物活性。类似的化合物包括:
长春新碱: 长春碱的另一个前体,以其在抗癌药物合成中的作用而闻名.
塔伯森宁: 一种相关的吲哚生物碱,具有类似的生物合成途径.
阿夸米新: 另一种具有可比药理特性的吲哚生物碱.
属性
IUPAC Name |
methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13-,19+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKFQVZJOWHHDV-NQZBTDCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947621 | |
| Record name | Catharanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2468-21-5 | |
| Record name | (+)-Catharanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2468-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Catharanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002468215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Catharanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (2α,5β,6α)-3,4-didehydroibogamine-18β-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CATHARANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT0YJV846J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


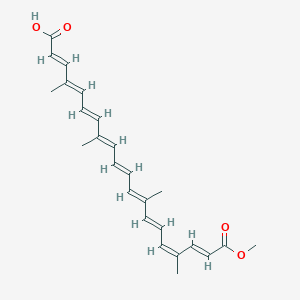

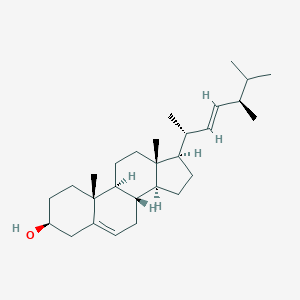
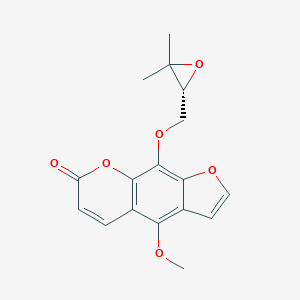

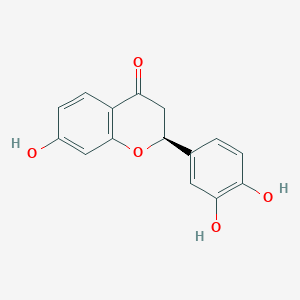
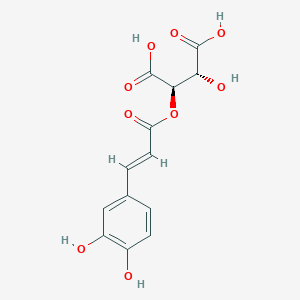

![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B190720.png)
